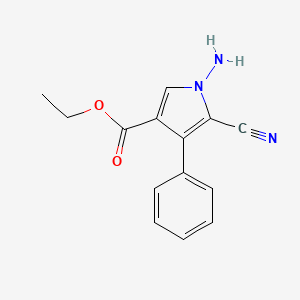
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₂. It is known for its unique structure, which includes an amino group, a carbethoxy group, a phenyl group, and a cyano group attached to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl 3-oxo-3-phenylpropanoate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced .
Aplicaciones Científicas De Investigación
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-amino-3-carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- 3-Carbethoxy-4-phenyl-5-cyanopyrrole
- Ethyl 5-amino-2-methylpyrazole-3-carboxylate
- 5-Methoxy-3-methyl-4-phenyl-pyrazol-1-ylamine
Uniqueness: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and potential therapeutic applications .
Actividad Biológica
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound belonging to the pyrrole family, characterized by its unique molecular structure. The compound is noted for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- IUPAC Name : Ethyl 5-cyano-4-phenyl-1H-pyrrole-3-carboxylate
- CAS Number : 310431-13-1
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | Ethyl 5-cyano-4-phenyl-1H-pyrrole-3-carboxylate |
| CAS Number | 310431-13-1 |
Synthesis
The synthesis of this compound often involves a one-pot multicomponent reaction using α-hydroxyketones, oxoacetonitriles, and primary amines. This method is typically catalyzed by acetic acid in ethanol at elevated temperatures (around 70°C), yielding high purity and selectivity.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic implications:
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrrole derivatives inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors .
The mechanism by which this compound exerts its biological effects involves:
Case Studies
Several case studies have been documented regarding the biological effects of related compounds:
- Pyrrole Derivatives as Tyrosine Kinase Inhibitors :
- Anti-inflammatory Properties :
Propiedades
Número CAS |
310431-14-2 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
ethyl 1-amino-5-cyano-4-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)11-9-17(16)12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9H,2,16H2,1H3 |
Clave InChI |
FOLSVRXVBVWZIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=C1C2=CC=CC=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















